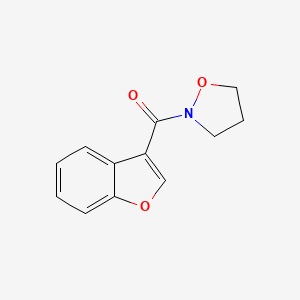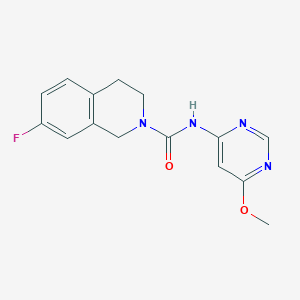![molecular formula C16H18F3NO3 B7648542 Oxolan-3-yl-[2-[2-(trifluoromethyl)phenyl]morpholin-4-yl]methanone](/img/structure/B7648542.png)
Oxolan-3-yl-[2-[2-(trifluoromethyl)phenyl]morpholin-4-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxolan-3-yl-[2-[2-(trifluoromethyl)phenyl]morpholin-4-yl]methanone, commonly known as TFMM, is a chemical compound that has been extensively studied for its potential applications in scientific research.
作用机制
TFMM is believed to exert its biological effects by inhibiting the activity of a family of enzymes called histone deacetylases (HDACs). HDACs are involved in the regulation of gene expression and play a critical role in many cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting HDAC activity, TFMM can alter the expression of genes involved in these processes, leading to changes in cellular behavior.
Biochemical and Physiological Effects:
TFMM has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it could be used as a potential anticancer agent. Additionally, TFMM has been found to modulate the activity of ion channels in the brain, leading to changes in neuronal excitability and synaptic transmission. These effects could have implications for the treatment of neurological disorders such as epilepsy.
实验室实验的优点和局限性
One advantage of TFMM is its potent biological activity, which makes it a valuable tool for studying cellular processes and disease mechanisms. Additionally, TFMM has been found to be relatively selective for HDACs, making it a useful probe for studying the role of these enzymes in biological systems. However, one limitation of TFMM is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are many potential future directions for research involving TFMM. One area of interest is the development of new anticancer therapies based on the compound's ability to inhibit HDAC activity. Additionally, further studies are needed to fully understand the mechanisms underlying TFMM's effects on ion channels in the brain, and to explore its potential as a treatment for neurological disorders. Finally, new synthesis methods and modifications to the chemical structure of TFMM could lead to the development of more potent and selective analogs with even greater potential for scientific research.
合成方法
TFMM can be synthesized using a multi-step process that involves the reaction of 2-(trifluoromethyl)phenylisocyanate with 3-hydroxytetrahydrofuran, followed by the reaction of the resulting intermediate with morpholine and subsequent oxidation with potassium permanganate. The final product is obtained after purification using column chromatography.
科学研究应用
TFMM has been found to have potential applications in a wide range of scientific research fields, including medicinal chemistry, neuroscience, and cancer research. It has been shown to exhibit potent anticancer activity in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. Additionally, TFMM has been found to modulate the activity of certain ion channels in the brain, suggesting that it could be used to study the mechanisms underlying neurological disorders such as epilepsy.
属性
IUPAC Name |
oxolan-3-yl-[2-[2-(trifluoromethyl)phenyl]morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO3/c17-16(18,19)13-4-2-1-3-12(13)14-9-20(6-8-23-14)15(21)11-5-7-22-10-11/h1-4,11,14H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTGGJKLLDXRJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)N2CCOC(C2)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4,5-Dicyclopropyl-1,2,4-triazol-3-yl)methylsulfonyl]-4,5-dimethyl-1,3-thiazole](/img/structure/B7648484.png)
![3-[1-(1,3-Dihydro-2-benzofuran-5-ylmethylamino)propyl]benzenesulfonamide](/img/structure/B7648488.png)

![5-bromo-2-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]benzonitrile](/img/structure/B7648518.png)
![2-(oxolan-2-yl)-4-[(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)methyl]morpholine](/img/structure/B7648526.png)
![N-(2-oxo-2-pyrrolidin-1-ylethyl)-2-[4-(trifluoromethyl)cyclohexyl]acetamide](/img/structure/B7648534.png)
![N-methyl-4-[2-(3-methylphenyl)acetyl]morpholine-2-carboxamide](/img/structure/B7648548.png)
![7-Cyclopentyl-2-phenyl-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazine-1,3-dione](/img/structure/B7648556.png)

![5-Methyl-2-[1-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]oxypyridine](/img/structure/B7648568.png)
![2-Phenyl-2-[(5-phenyl-1,2,4-oxadiazol-3-yl)methylamino]ethanol](/img/structure/B7648574.png)
![3-(2,6-Dimethyloxan-4-yl)-1-(2-hydroxyethyl)-1-[(4-methylphenyl)methyl]urea](/img/structure/B7648580.png)